5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid
Description
5-Bromo-4,6-difluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative characterized by a bromine atom at position 5, fluorine atoms at positions 4 and 6, and a carboxylic acid group at position 3 of the indole core. The indole scaffold is a bicyclic structure comprising a benzene ring fused to a pyrrole ring.
Properties
IUPAC Name |
5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-7-4(11)1-5-6(8(7)12)3(2-13-5)9(14)15/h1-2,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHFYBUQMBXDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at Position 5
The patent CN102558017A describes a three-step bromination protocol adaptable for this target:
- Sulfonation : Indole → 2-sulfonatoindole (85% yield)
- Acetylation : N-Acetylation with acetic anhydride (91% yield)
- Bromination : Br₂ in H₂O at 0°C (68% yield)
Critical parameters:
Sequential Fluorination
Difluorination at positions 4 and 6 employs:
- Balz-Schiemann reaction : Diazotization of amino groups followed by HF pyrolysis
- Electrophilic fluorination : Selectfluor® in acetonitrile/H₂O (3:1) at 40°C
Challenge : Competing fluorination at position 2 requires bulky directing groups (e.g., TIPS).
Carboxylation at Position 3
Direct Carboxylation
Lithium-halogen exchange followed by CO₂ quenching shows limited success due to:
Stepwise Approach
- Ester formation : Methyl 3-bromoindole-4,6-difluoro carboxylate via NBS bromination (Scheme 3,)
- Hydrolysis : KOH/EtOH reflux (82% yield)
Table 2 : Carboxylation method comparison
| Method | Temperature (°C) | Yield (%) |
|---|---|---|
| Li-Hg/CO₂ | -78 | 9 |
| Knoevenagel condensation | 120 | 31 |
| Hydrolytic decarboxylation | 280 | 42 |
Integrated Multi-Step Syntheses
Route A: Halogenation-Carboxylation Sequence
- 4,6-Difluoroindole synthesis (Fischer method)
- N-Bromosuccinimide bromination at position 5
- Vilsmeier-Haack formylation at position 3
- Oxidation to carboxylic acid (KMnO₄, 65°C)
Key advantage : Avoids protecting group chemistry (overall yield: 18%)
Route B: Carboxylation-Halogenation Approach
- Indole-3-carboxylic acid formation
- Directed fluorination using LDA/NFBS
- Electrophilic bromination with Br₂/FeCl₃
Challenge : Bromine preferentially substitutes position 4 without directing groups
Emerging Methodologies
Flow Chemistry Approaches
Biocatalytic Methods
- Tryptophanase-mediated indole formation shows promise for greener synthesis
- Haloperoxidase enzymes enable regioselective halogenation (pilot scale: 34% yield)
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 5-position is a prime site for nucleophilic substitution due to its electrophilic nature. This reaction typically involves replacing bromine with nucleophiles (e.g., alkyl groups, amines, or thiols) under basic or organometallic conditions.
Key Reaction Mechanism:
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Reagents: Organometallic reagents (e.g., Grignard reagents, alkyl cuprates) or nucleophiles (e.g., amines, thiols) in the presence of a base.
-
Conditions: Controlled temperatures to avoid over-substitution or side reactions.
Example Reaction:
This substitution reaction introduces new functional groups, enhancing the compound’s versatility in synthetic applications .
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety at the 3-position enables standard transformations:
a. Esterification
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Reagents: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., H₂SO₄).
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Conditions: Reflux or room temperature.
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Product: Corresponding ester (e.g., methyl or ethyl ester).
b. Amide Formation
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Reagents: Amines and coupling agents (e.g., EDC, DCC).
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Conditions: Room temperature with a base (e.g., DMAP).
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Product: Amides or peptide derivatives.
c. Decarboxylation
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Conditions: Heating or catalytic agents (e.g., Cu).
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Product: Indole derivatives with a methyl group at the 3-position (if adjacent hydrogen is present).
Note: Decarboxylation is less likely here due to the lack of adjacent α-hydrogens .
Fluorine-Atom-Mediated Reactions
The fluorine atoms at positions 4 and 6 influence the electronic environment of the indole ring. While fluorine is generally deactivating, it can participate in electrophilic aromatic substitution (EAS) under specific conditions.
Key Observations:
-
Fluorine may direct incoming electrophiles to adjacent positions (meta-directing).
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Potential applications include introducing additional functional groups via EAS, though reactivity depends on substituent positions and reaction conditions .
Stability and Side Reactions
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Stability: The compound’s stability under acidic or basic conditions depends on the carboxylic acid group. Strong bases may deprotonate the acid, altering reactivity.
-
Side Reactions: Over-substitution during nucleophilic reactions or hydrolysis of reactive intermediates (e.g., acid chlorides) may occur if conditions are not optimized .
Data Tables
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Grignard reagents, THF | R-substituted indole derivatives |
| Amination | Amines, base (e.g., K₂CO₃) | Amine-substituted indole derivatives |
| Thiolation | Thiols, base | Thiol-substituted indole derivatives |
Table 2: Carboxylic Acid Transformations
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Alcohol, H₂SO₄, reflux | Carboxylic acid esters |
| Amide Formation | Amine, EDC, DMAP | Carboxylic acid amides |
| Acid Chloride Formation | SOCl₂, DMF | Acid chloride intermediate |
Research Findings and Implications
-
Biological Applications: The bromine and fluorine substituents enhance binding affinity to molecular targets (e.g., enzymes, receptors), making derivatives potential candidates for antimicrobial or anticancer agents .
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Synthetic Utility: The compound serves as a versatile building block for constructing complex heterocyclic molecules, including herbicides and pharmaceuticals .
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of halogenated indoles on cellular processes and enzyme activities.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making them candidates for drug development, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The following table compares substituents and functional groups of analogous indole/indazole derivatives:
*Calculated based on molecular formula.
Key Observations :
- Core Structure : The indazole analog () differs by having two adjacent nitrogen atoms, which may enhance hydrogen-bonding capacity compared to indole .
- Halogen Effects : Bromine at position 5 (present in the target compound and –5 derivatives) increases molecular weight and lipophilicity compared to fluorine-only analogs (e.g., ). The difluoro substitution at positions 4 and 6 in the target compound likely enhances electron-withdrawing effects, stabilizing the carboxylic acid group .
- Functional Groups : The carboxylic acid at position 3 (target) confers higher polarity and acidity compared to carboxamides () or triazole-ethyl groups (–5), impacting solubility and reactivity .
Physicochemical and Spectroscopic Properties
The table below contrasts key properties inferred from analogous compounds:
Insights :
- Acidity : The carboxylic acid group (target) is more acidic (pKa ~4–5) than carboxamides (pKa ~10–12), enabling salt formation for improved bioavailability .
- Spectroscopy : Fluorine atoms in the target compound would cause distinct splitting patterns in ¹H-NMR (e.g., coupling constants J = 8–10 Hz for adjacent F substituents) .
Challenges :
- Steric hindrance from bromine and fluorine may slow reactions at position 3.
- Regioselectivity during halogenation requires careful control to avoid byproducts .
Biological Activity
5-Bromo-4,6-difluoro-1H-indole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound features a unique structure characterized by the presence of bromine and fluorine substituents on the indole ring, which influence its electronic properties and biological interactions. The molecular formula is with a molecular weight of approximately 252.05 g/mol.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular processes.
- Receptor Binding : It may bind to receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
The presence of bromine and fluorine atoms is believed to enhance the compound's binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.5 μg/mL |
| Escherichia coli | 2.0 μg/mL |
| Mycobacterium tuberculosis | 0.93 μM |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.48 μM to 5.13 μM across different cell lines, indicating potent cytotoxic effects.
A flow cytometry assay revealed that the compound induced apoptosis in cancer cells, suggesting it acts through mechanisms that promote programmed cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimycobacterial Activity :
- Evaluation Against Cancer Cell Lines :
Q & A
Advanced Research Question
- Protection/deprotection : Methyl ester formation (via SOCl₂/MeOH) stabilizes the carboxylic acid during harsh reactions .
- Buffered conditions : Use phosphate buffers (pH 6–7) to prevent decarboxylation.
- Low-temperature storage : Store at -20°C under inert gas to minimize hydrolysis .
How can this compound serve as a precursor for biologically active indole derivatives?
Advanced Research Question
The bromine and fluorine substituents enable diverse derivatization:
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce pharmacophores at C5 .
- Amide formation : Coupling with amines generates potential kinase inhibitors or antimicrobial agents .
- Carboxylic acid bioisosteres : Replacement with tetrazoles or sulfonamides improves metabolic stability .
What analytical techniques are most effective for quantifying trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
